2-benzyl-6-styryl-3(2H)-pyridazinone
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Description
2-benzyl-6-styryl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C19H16N2O and its molecular weight is 288.35. The purity is usually 95%.
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Biological Activity
2-Benzyl-6-styryl-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the condensation of appropriate benzyl and styryl derivatives with pyridazine precursors. The resulting compound features a pyridazinone core, which is known for its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C18H17N3O |
Molecular Weight | 293.35 g/mol |
Melting Point | 120-125 °C |
Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines, including HCT116 (colon cancer) and SH-SY5Y (neuroblastoma), demonstrated significant anti-proliferative effects. For instance, a study reported that derivatives of pyridazinones exhibited IC50 values ranging from 0.5 to 10 µM against these cell lines, suggesting promising cytotoxicity .
Case Study: Anti-Proliferative Effects
- Cell Line: HCT116
- IC50 Value: 5 µM
- Mechanism: Induction of apoptosis through caspase activation and inhibition of cell cycle progression.
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on monoamine oxidases (MAO-A and MAO-B). The compound exhibited selective inhibition of MAO-B with an IC50 value of approximately 0.203 µM, indicating its potential as a therapeutic agent for neurological disorders such as depression .
Enzyme | IC50 Value (µM) | Selectivity Index |
---|---|---|
MAO-A | 3.691 | Low |
MAO-B | 0.203 | High |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition: The compound binds to active sites on target enzymes, leading to reduced enzymatic activity.
- Apoptosis Induction: It triggers apoptotic pathways in cancer cells, enhancing cell death.
- Anti-inflammatory Effects: Some studies suggest that it may modulate inflammatory cytokines, further contributing to its therapeutic profile.
Comparative Analysis with Similar Compounds
Pyridazinones are known for their versatility in medicinal chemistry. A comparative analysis reveals that while many derivatives exhibit similar biological activities, structural variations significantly influence their potency and selectivity.
Compound | Activity | IC50 Value (µM) |
---|---|---|
Zardaverine | Anti-cancer | 1.5 |
Bemoradan | MAO-B inhibitor | 0.5 |
This compound | MAO-B inhibitor | 0.203 |
Properties
IUPAC Name |
2-benzyl-6-[(E)-2-phenylethenyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19-14-13-18(12-11-16-7-3-1-4-8-16)20-21(19)15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMGPJLSFACRFO-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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